molecular formula C18H17N5O2S B2932531 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034328-56-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2932531
CAS No.: 2034328-56-6
M. Wt: 367.43
InChI Key: PCUQTJKGZOJNBF-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked via an ethyl group to a 3,5-dimethylpyrazole ring substituted at the 4-position with a furan-2-yl moiety. The benzo[c][1,2,5]thiadiazole system is a bicyclic aromatic heterocycle known for its electron-deficient nature, making it a common pharmacophore in medicinal chemistry for targeting enzymes or receptors requiring π-π stacking interactions .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-11-17(16-4-3-9-25-16)12(2)23(20-11)8-7-19-18(24)13-5-6-14-15(10-13)22-26-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQTJKGZOJNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on the structure and the known interactions of similar compounds, it can be inferred that this compound may interact with its targets throughhydrogen bonding . This interaction could lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it has been noted that it exhibits high stability and high fluorescence performance , suggesting that it may retain its activity under various conditions.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in pharmacology. Its unique molecular structure incorporates a furan ring, a pyrazole moiety, and a benzo[c][1,2,5]thiadiazole core, which may contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S. The structural features include:

  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Pyrazole Moiety : Known for its pharmacological properties including anti-inflammatory and anticancer activities.
  • Thiadiazole Core : Associated with various biological activities such as antimicrobial and anticancer effects.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundPathogenMIC (mg/mL)
4cKlebsiella pneumoniae6.25
4aStaphylococcus aureus1.56
4eCandida albicans12.5

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, the cytotoxic effects were tested on several cancer cell lines using the MTT assay. The results indicated that:

  • The compound exhibited significant cytotoxicity against epidermoid carcinoma (A431) with an IC50 value of 44.77 µg/mL.
  • It also showed activity against colon cancer cell line (HCT116), with an IC50 of 201.45 µg/mL.

These findings suggest that this compound has potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that:

  • The compound demonstrated a radical scavenging activity of approximately 71.7% at a concentration of 50 mg/mL.

This suggests that it may possess significant antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The furan and pyrazole rings can bind to enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors that mediate cellular responses to growth factors and hormones.

Case Studies

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

  • Antitumor Studies : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in animal models.
  • Antimicrobial Trials : Clinical trials have been initiated to evaluate its efficacy against resistant strains of bacteria and fungi.

Comparison with Similar Compounds

Thiophene-Substituted Pyrazole Derivative (CAS 1797084-15-1)

  • Structure : Replaces the furan-2-yl group with thiophene-2-yl and adds a cyclopropyl substituent to the pyrazole.
  • Key Differences: Thiophene’s sulfur atom vs. furan’s oxygen alters electronic properties (e.g., polarizability, dipole moment).
  • Physicochemical Properties : Molecular weight 395.5 g/mol (vs. target compound’s ~420 g/mol, estimated), suggesting lower lipophilicity.

Anthrax Lethal Factor Inhibitors (Compounds 85–93)

  • Structure : Feature a benzo[d]thiazole-thiophene scaffold with sulfonamide linkages (e.g., compound 89: 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide).
  • Key Differences: Sulfonamide vs. Benzo[d]thiazole vs. benzo[c][1,2,5]thiadiazole: The latter has a more rigid, planar structure .
  • NMR Data : Protons on the pyrazole (δ ~6.5–7.5 ppm) show similar deshielding to the target compound, indicating analogous electronic environments .

Heterocyclic Core Variations

1,3,4-Thiadiazole-2-carboxamides ()

  • Structure : 1,3,4-Thiadiazole cores with pyridinyl substituents (e.g., compound 18j: N-(3,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide).
  • Key Differences: 1,3,4-Thiadiazole vs. Pyridinyl substituents introduce basic nitrogen, affecting pH-dependent solubility.
  • Physicochemical Data : Melting points range 145–202°C, suggesting variable crystallinity compared to the target compound (data unavailable) .

Amide-Linked Thiazole Derivatives ()

  • Structure: Thiazole carboxamides with pyridinyl or trifluoromethoxy groups (e.g., compound 938022-17-4: N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide).
  • Key Differences :
    • Thiazole vs. pyrazole: Thiazole’s sulfur atom enhances electron-withdrawing effects.
    • Trifluoromethoxy groups improve metabolic resistance but increase molecular weight .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzo[c][1,2,5]thiadiazole 4-(Furan-2-yl)-3,5-dimethylpyrazole ~420 (estimated) N/A
CAS 1797084-15-1 Benzo[c][1,2,5]thiadiazole 4-(Thiophen-2-yl)-5-cyclopropylpyrazole 395.5 N/A
Compound 18j 1,3,4-Thiadiazole 3,5-Dimethoxyphenyl, pyridin-4-yl 369.4 179–180
Compound 89 Benzo[d]thiazole-thiophene 4-(3,5-Dimethylpyrazol-1-yl) ~450 (estimated) N/A

Table 2. NMR Chemical Shift Comparison (Selected Protons)

Compound Pyrazole Protons (δ, ppm) Aromatic Protons (δ, ppm)
Target Compound ~6.8 (methyl), ~7.2 (furan) 7.5–8.2 (benzo-thiadiazole)
CAS 1797084-15-1 ~6.7 (methyl), ~7.4 (thiophene) 7.6–8.3 (benzo-thiadiazole)
Compound 89 ~6.5 (methyl) 7.3–8.1 (benzo-thiazole)

Research Findings and Implications

  • Synthetic Feasibility : The ethyl-linked pyrazole-carboxamide structure is accessible via coupling reactions similar to those in (e.g., EDCI/HOBt-mediated amide bond formation) .
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., CF₃) on the furan or pyrazole could enhance binding affinity, as seen in ’s trifluoromethyl analogs .

Q & A

Q. What established synthetic routes are reported for the preparation of this compound?

The compound is synthesized via multi-step reactions involving pyrazole and thiadiazole intermediates. A common approach includes:

  • Step 1 : Cyclocondensation of hydrazine derivatives with furan-containing ketones to form the pyrazole core.
  • Step 2 : Functionalization of the pyrazole with a thiadiazole-carboxamide group via nucleophilic substitution or amide coupling. Key solvents include acetonitrile under reflux, with iodine and triethylamine as catalysts for cyclization steps . Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., pyrazole NH at δ 10–12 ppm, thiadiazole aromatic protons at δ 7–8 ppm) .
  • X-ray Diffraction : Resolves molecular geometry, including bond angles and dihedral angles between the pyrazole and thiadiazole moieties .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for detecting halogenated or sulfur-containing fragments .

Q. What initial biological assays are used to screen this compound?

  • Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC50_{50} calculations .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures (60–80°C) to avoid side reactions .
  • Catalyst Screening : Triethylamine or DMAP improves amide coupling efficiency, while iodine facilitates cyclization with 85–90% yield .
  • Workup Optimization : Use of aqueous Na2_2S2_2O3_3 to quench excess iodine and prevent sulfur byproduct contamination .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace the furan-2-yl group with thiophene or phenyl rings to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate metabolic stability .
  • Molecular Docking : AutoDock or Schrödinger Suite simulations predict binding affinities to targets like EGFR or topoisomerase II, validated by experimental IC50_{50} values .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for anticancer assays) .
  • Dose-Response Validation : Repeat experiments with 8–10 concentration points to ensure reproducibility of IC50_{50} trends .
  • Metabolite Profiling : LC-MS analysis identifies degradation products that may interfere with activity measurements .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyrazole formationHydrazine hydrate, EtOH, 80°C7592%
Thiadiazole couplingEDCI, HOBt, DMF, RT6895%
CyclizationI2_2, Et3_3N, MeCN, reflux8998%

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